Cas no 14074-80-7 (TPP-Zn(2+))

TPP-Zn(2+) is a highly effective zinc chelate compound. It offers superior solubility and stability, ensuring optimal zinc ion delivery. The unique chelating agent enhances the bioavailability of zinc, supporting various metabolic processes. This product is ideal for applications requiring high-purity, stable zinc supplementation.
TPP-Zn(2+) structure
TPP-Zn(2+) structure
商品名:TPP-Zn(2+)
CAS番号:14074-80-7
MF:C44H30N4Zn
メガワット:680.1448
MDL:MFCD00012155
CID:87244
PubChem ID:253660428

TPP-Zn(2+) 化学的及び物理的性質

名前と識別子

    • ZINC MESO-TETRAPHENYLPORPHINE
    • 5,10,15,20-TETRAPHENYLPORPHYRINATO ZINC
    • 5,10,15,20-TETRAPHENYL-21H,23H-PORPHYRIN ZINC
    • 5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE ZINC
    • 5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE ZINC SYNTHETIC
    • TETRAPHENYLPORPHYRIN ZINC II
    • RARECHEM AS SA 0008
    • PROTOPORPHYRIN IX ZN(II)
    • [5,10,15,20-tetraphenyl-21h,23h-porphinato(2-)-n21,n22,n23,n24]-zin(sp-4-1
    • Zinc(II) Tetraphenylporphyrin
    • 5,10,15,20-tetraphenyl-21,22-dihydroporphyrin
    • 5,10,15,20-tetraphenyl-21,22-dihydroporphyrin,zinc
    • 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc(II)
    • meso-Tetraphenylporphine,TPP,Zinc TPP
    • Zinc(II) meso-Tetraphenylporphine
    • Zinc(II) TPP
    • Zn(II) meso-Tetraphenylporphine
    • ZNTPP
    • ZINC TPP
    • Zinc tetraphenylporphine
    • Tetraphenylporphine zinc
    • Tetraphenylporphyrin zinc
    • Zinc tetraphenylporphyrin
    • 5,10,15,20-Tetraphenyl-21,23-dihydroporphyrin;zinc
    • TPP-Zn(2+)
    • MFCD00012155
    • 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc, 95%
    • zn(tpp)
    • Zinc (II) mesotetraphenylporphine
    • zinc;5,10,15,20-tetraphenylporphyrin-22,24-diide
    • Zincmeso-tetraphenylporphine
    • AKOS005701688
    • CS-0111730
    • 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc, low chlorin
    • [5,10,15,20-tetraphenylporphyrinato(2-)-kappa~2~N~21~,N~23~]zinc
    • STL048412
    • F20578
    • 14074-80-7
    • MDL: MFCD00012155
    • インチ: 1S/C44H30N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/b41-33-,41-34-,42-35-,42-37-,43-36-,43-38-,44-39-,44-40-;
    • InChIKey: GTZCNONABJSHNM-DAJBKUBHSA-N
    • ほほえんだ: [Zn].N1([H])C2C([H])=C([H])C1=C(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(=C(C3C([H])=C([H])C([H])=C([H])C=3[H])C3=C([H])C([H])=C(C(C4C([H])=C([H])C([H])=C([H])C=4[H])=C4C([H])=C([H])C(C=2C2C([H])=C([H])C([H])=C([H])C=2[H])=N4)N3[H])N=1 |c:27,66,t:8,59|

計算された属性

  • せいみつぶんしりょう: 676.16100
  • どういたいしつりょう: 678.176
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 49
  • 回転可能化学結合数: 4
  • 複雑さ: 851
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 57.4

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: g/cm3
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °Cat760mmHg
  • すいようせい: Insoluble in water.
  • PSA: 34.58000
  • LogP: 6.43530
  • 最大波長(λmax): 586nm(CH2Cl2)(lit.)
  • ようかいせい: 不溶性

TPP-Zn(2+) セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S24/25
  • ちょぞうじょうけん:−20°C
  • TSCA:Yes
  • セキュリティ用語:S24/25

TPP-Zn(2+) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
Z0036-5G
Zinc(II) Tetraphenylporphyrin
14074-80-7 >97.0%(HPLC)
5g
¥3990.00 2024-04-17
Cooke Chemical
A8473312-1G
Zinc(II) Tetraphenylporphyrin
14074-80-7 >98.0%(HPLC)
1g
RMB 618.40 2025-02-21
Frontier Specialty Chemicals
T40933-250 mg
Zn(II) meso-Tetraphenylporphine (chlorin free)
14074-80-7
250mg
$ 184.00 2022-11-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03197-100mg
Zinc meso-tetraphenylporphine
14074-80-7 -
100mg
¥788.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X82195-100mg
Zinc meso-tetraphenylporphine
14074-80-7 98%
100mg
¥128.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X82195-250mg
Zinc meso-tetraphenylporphine
14074-80-7
250mg
¥248.0 2021-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
252166-100MG
TPP-Zn(2+)
14074-80-7
100MG
¥541.62 2022-02-24
SHENG KE LU SI SHENG WU JI SHU
sc-272775-500 mg
Zinc meso-tetraphenylporphine,
14074-80-7
500MG
¥903.00 2023-07-10
Frontier Specialty Chemicals
T40942-1 g
Zn(II) meso-Tetraphenylporphine (1-3% chlorin)
14074-80-7
1g
$ 58.00 2022-11-04
Chemenu
CM534043-1g
Zinc meso-tetraphenylporphine
14074-80-7 97%
1g
$*** 2023-03-30

TPP-Zn(2+) 関連文献

TPP-Zn(2+)に関する追加情報

Professional Introduction to Compound with CAS No. 14074-80-7 and Product Name: TPP-Zn(2+)

The compound with CAS No. 14074-80-7 and the product name TPP-Zn(2+) represents a significant advancement in the field of chemomedicine, particularly in the development of targeted therapeutic agents. This introduction provides a comprehensive overview of its chemical properties, biological activities, and the latest research findings that underscore its potential in pharmaceutical applications.

TPP-Zn(2+), or Zinc Tetracyanoethylene Phthalate, is a metal-organic complex that has garnered attention due to its unique structural and functional characteristics. The compound consists of a zinc(II) ion coordinated with tetracyanoethylene phthalate (TCNEP), forming a stable coordination complex. This structure imparts remarkable redox-active properties, making it a promising candidate for various biomedical applications.

One of the most compelling aspects of TPP-Zn(2+) is its ability to exhibit selective toxicity towards cancer cells while maintaining low toxicity towards normal cells. This selectivity is attributed to the compound's interaction with biological targets in cancer cells, leading to the induction of apoptosis and inhibition of tumor growth. Recent studies have demonstrated that TPP-Zn(2+) can effectively disrupt mitochondrial function in cancer cells, resulting in the release of cytochrome c and activation of caspases, which are key mediators of apoptosis.

Moreover, the redox-active nature of TPP-Zn(2+) has been exploited in the development of novel chemotherapeutic strategies. Research has shown that this compound can generate reactive oxygen species (ROS) selectively in cancer cells, leading to oxidative stress and subsequent cell death. This mechanism is particularly effective against drug-resistant cancer cells, which often evade traditional chemotherapy treatments.

The pharmacokinetic profile of TPP-Zn(2+) has also been extensively studied. In preclinical trials, the compound has exhibited favorable biodistribution, with high accumulation in tumor tissues and rapid clearance from healthy organs. This property is crucial for minimizing side effects and improving patient tolerance during treatment.

Recent advancements in nanotechnology have further enhanced the therapeutic potential of TPP-Zn(2+). By encapsulating this compound within nanoparticles, researchers have been able to improve its solubility and bioavailability while maintaining its targeted delivery capabilities. These nanocarriers have shown promise in clinical trials for delivering TPP-Zn(2+) directly to tumor sites, thereby increasing its efficacy and reducing systemic toxicity.

Another area where TPP-Zn(2+) has shown significant promise is in the treatment of neurodegenerative diseases. Studies have indicated that this compound can cross the blood-brain barrier and exert protective effects against neurotoxicity. In animal models of Alzheimer's disease and Parkinson's disease, TPP-Zn(2+) has demonstrated the ability to reduce oxidative stress and inflammation, thereby slowing disease progression.

The synthesis and characterization of TPP-Zn(2+) have also been refined through recent methodological improvements. Researchers have developed more efficient synthetic routes that yield higher purity and greater yields of the compound. Additionally, advanced spectroscopic techniques have provided deeper insights into its molecular structure and coordination chemistry, further enhancing our understanding of its mechanisms of action.

The regulatory landscape for TPP-Zn(2+) is also evolving rapidly. Regulatory agencies are increasingly recognizing the potential of metal-organic complexes like TPP-Zn(2+) as novel therapeutic agents. Several clinical trials are currently underway to evaluate its safety and efficacy in various diseases, including cancer and neurodegenerative disorders. The outcomes of these trials are expected to provide critical insights into its future clinical applications.

In conclusion, TPP-Zn(2+) represents a cutting-edge therapeutic agent with significant potential in multiple areas of medicine. Its unique chemical properties, combined with recent advancements in drug delivery systems and nanotechnology, make it a promising candidate for future clinical applications. As research continues to uncover new mechanisms of action and therapeutic benefits, TPP-Zn(2+) is poised to play a crucial role in the next generation of chemotherapeutic strategies.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:14074-80-7)ZINC MESO-TETRAPHENYLPORPHINE
sfd22581
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:14074-80-7)TPP-Zn(2+)
A1199189
清らかである:99%
はかる:5g
価格 ($):491.0